Diamminebis(nitrito-N)platinum

説明

Platinum(II) Coordination Environment

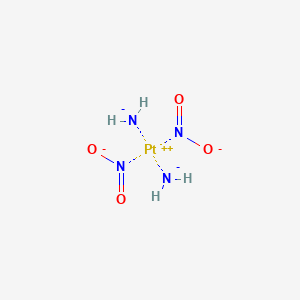

Platinum(II) complexes, particularly those with a d⁸ electron configuration, predominantly adopt a square-planar geometry. wikipedia.orgnumberanalytics.comlibretexts.orgquora.com This arrangement places the four coordinating atoms in the same plane as the central platinum atom, with approximate 90° bond angles between adjacent ligands. numberanalytics.com The electronic basis for this preference is explained by crystal field theory. In a square-planar field, the d-orbitals of the Pt(II) ion split in energy. wikipedia.org For a d⁸ metal, this splitting allows for the eight electrons to occupy the lower energy d-orbitals, leaving the highest energy dₓ₂₋y₂ orbital empty. This configuration results in a significant crystal field stabilization energy, making the square-planar geometry energetically favorable for d⁸ complexes like diamminebis(nitrito-N)platinum. numberanalytics.comstanford.edu

The nitrite (B80452) ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom or one of the oxygen atoms. nih.govacs.orgacs.orgresearchgate.netnih.gov In this compound, the nitrite ligand binds to the platinum through the nitrogen atom, a mode referred to as nitrito-N or nitro. nih.govnih.gov This κN coordination is a critical feature of the complex, influencing its electronic properties and reactivity. The alternative, coordination through an oxygen atom, would result in a nitrito-O or nitrito complex. nih.govacs.orgacs.orgresearchgate.netnih.gov

Isomeric Investigations

This compound can exist as two geometric isomers: cis and trans. The spatial arrangement of the ammine and nitrito-N ligands around the platinum center defines these isomers.

In the cis-isomer, the two ammine ligands are adjacent to each other, as are the two nitrito-N ligands, with bond angles of approximately 90° between them. nih.govnih.gov Single-crystal X-ray diffraction studies have confirmed the square-planar coordination of the Pt(II) atom in cis-[Pt(NH₃)₂(NO₂)₂]. nih.govnih.govresearchgate.net The platinum atom and the four coordinating nitrogen atoms lie nearly in the same plane. nih.gov The crystal structure reveals extensive intermolecular hydrogen bonding between the ammine hydrogens and the oxygen atoms of the nitrite ligands of neighboring molecules, creating a complex three-dimensional network. nih.govnih.govresearchgate.net Notably, in contrast to the trans-isomer, the cis-isomer does not exhibit intramolecular hydrogen bonding. nih.govnih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Pt-N (ammine) Bond Lengths | ~2.05 Å | |

| Pt-N (nitrito) Bond Lengths | ~2.04 Å | |

| N(ammine)-Pt-N(ammine) Angle | ~93.06° | researchgate.net |

| N(nitrito)-Pt-N(nitrito) Angle | Data not available | |

| N(ammine)-Pt-N(nitrito) Angles | Data not available | |

| Shortest Intermolecular Pt-Pt distance | ~3.55 Å | iucr.org |

In the trans-isomer, the identical ligands are positioned on opposite sides of the central platinum atom, with bond angles of approximately 180°. wikipedia.org Like the cis-isomer, trans-[Pt(NH₃)₂(NO₂)₂] also features a square-planar coordination environment around the Pt(II) atom. iucr.orgnih.gov However, the crystal packing is different, with a significantly longer shortest intermolecular Pt-Pt distance of about 4.84 Å. iucr.orgnih.gov Unlike the cis-isomer, the trans-isomer exhibits intramolecular hydrogen bonding. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Pt-N (ammine) Bond Lengths | Data not available | |

| Pt-N (nitrito) Bond Lengths | Data not available | |

| N(ammine)-Pt-N(nitrito) Angle | ~90° | |

| N(ammine)-Pt-N(ammine) Angle | ~180° | |

| N(nitrito)-Pt-N(nitrito) Angle | ~180° | |

| Shortest Intermolecular Pt-Pt distance | ~4.84 Å | iucr.orgnih.gov |

特性

IUPAC Name |

azanide;platinum(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H2N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSUHTFXKKBBJP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N4O4Pt-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14409-61-1, 14286-02-3, 15413-19-1 | |

| Record name | Platinum, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Platinum ammine nitrite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamminebis(nitrito-N)platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Diamminebis(nitrito-N)platinum

The primary and most established method for synthesizing this compound, also known as P-salt, involves ligand substitution reactions starting from platinum(II) precursors. This process relies on the principles of coordination chemistry, specifically the nucleophilic substitution of ligands in square-planar Pt(II) complexes.

A common route begins with a platinum(II) halide, such as platinum(II) chloride or potassium tetrachloroplatinate(II) (K₂PtCl₄). riyngroup.com The synthesis proceeds by first dissolving the platinum(II) salt in an aqueous ammonia (B1221849) solution. This initial step forms a platinum ammine complex. Following this, a stoichiometric amount or a slight excess of a nitrite (B80452) salt, typically sodium nitrite (NaNO₂), is introduced into the solution. The reaction mixture is then gently heated, often on a water bath, to facilitate the substitution of the original ligands (e.g., chloride) with the nitrito ligands. The nitrito ligand coordinates through the nitrogen atom (nitrito-N), a configuration favored under these reaction conditions. As the reaction progresses, the desired product, this compound, which is less soluble under these conditions, precipitates from the solution as yellow crystals. These crystals can then be isolated through filtration.

An alternative, yet similar, established pathway utilizes cis-diamminedichloroplatinum(II) ([Pt(NH₃)₂Cl₂]) as the direct precursor. justia.comjustia.com In this variation, an aqueous suspension of [Pt(NH₃)₂Cl₂] is reacted directly with sodium nitrite to yield the final product. justia.comjustia.com Both cis and trans isomers of this compound can be employed or produced through these methods. justia.com

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for minimizing side reactions, such as ligand hydrolysis, and for maximizing the output of the desired pure compound. Key parameters that are frequently optimized include temperature, pH, solvent, and reagent concentration.

In industrial-scale production, precise control over these factors is implemented to ensure high purity and yield. This includes the use of high-purity starting materials, continuous stirring to maintain homogeneity, and controlled addition of reagents.

Table 1: Key Synthesis Parameters and Their Effects

| Parameter | Optimized Condition | Rationale and Outcome | Source(s) |

|---|---|---|---|

| Temperature | Cooling to 0–5°C | Minimizes side reactions like hydrolysis, leading to higher purity (≥95%). | |

| Gentle heating (water bath) | Facilitates ligand substitution and product formation. | ||

| Solvent | Aqueous systems | Preferred for ligand stability and reaction medium. | |

| pH | Precise control | Prevents side reactions and decomposition of the complex. | |

| Precursor | K₂PtCl₄ | Reacts with a 1:2 molar ratio of NH₃:NO₂ to yield 65–70% of the product. | |

| Pt(NO₂)₂ | Reacts with a 1:2 molar ratio of NH₃ at 25°C to yield 50–55% of the product. |

| Reagent Addition | Controlled, continuous stirring | Maintains reaction homogeneity and maximizes yield on an industrial scale. | |

Advanced Synthetic Approaches and Refinements

Beyond the direct use of Pt(II) salts, more elaborate synthetic sequences have been developed, sometimes starting from elemental platinum. riyngroup.com One such method involves the initial dissolution of metallic platinum in aqua regia to form chloroplatinic acid (H₂PtCl₄). riyngroup.com This solution is then treated with hydrazine (B178648) hydrochloride, a reducing agent, to yield a scarlet chloroplatinic acid solution. riyngroup.com

Following this reduction, the solution is heated to boiling, and a tenfold molar amount of boiling ammonia is added. riyngroup.com This process continues until the solution becomes colorless, at which point it is evaporated and concentrated to precipitate dichlorotetraammine platinum. riyngroup.com The final step involves dissolving this intermediate in hot deionized water and adding a saturated solution of sodium nitrite. riyngroup.com Heating this mixture on a water bath causes the yellow precipitate to turn colorless, and upon cooling and crystallization, it yields the final P-salt product with a reported yield of 80.1%. riyngroup.com

Achieving high purity is a critical aspect of the synthesis of this compound, especially for its applications in electronics and catalysis. A primary strategy is to start with high-purity platinum, with purities of 99.95% or higher being specified for industrial processes. riyngroup.com

Post-synthesis purification is typically accomplished through recrystallization, often using hot water. riyngroup.com For more rigorous purification, column chromatography can be employed to remove unreacted starting materials or byproducts like platinum oxides. The purity of the final product is often verified using techniques like Inductively Coupled Plasma (ICP) analysis to quantify trace metal ion impurities. riyngroup.com For instance, one preparation method reported sodium ion content at 15 ppm, chloride ion at 10 ppm, and non-detectable potassium ions, with the total of other metal ions not exceeding 50 ppm. riyngroup.com

The crystallization process is also a key step for purification and for obtaining materials with specific physical properties. Single crystals of cis-diamminebis(nitrito-N)platinum(II) have been successfully grown by inducing hypersaturation directly from a plating electrolyte. nih.govresearchgate.netresearchgate.net This is achieved by the slow evaporation of water from the solution at ambient temperature over an extended period, such as two months. nih.gov X-ray crystallography studies on these single crystals have confirmed the square-planar coordination geometry of the Pt(II) atom with the ammine and nitrito ligands in a cis configuration. nih.govresearchgate.netresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net

This compound as a Precursor in Catalysis Research

This compound is a widely utilized and active precursor in the synthesis of platinum-based catalysts. chemicalbook.com Its utility stems from its stability and its role as a source of platinum for creating highly dispersed catalytic nanoparticles. chemicalbook.com

The compound is extensively used to prepare catalysts on various support materials, including carbon black and graphene nanosheets. chemicalbook.comsigmaaldrich.com These supported catalysts are crucial in various chemical processes, such as hydrogenation and oxidation reactions. Furthermore, solutions of this compound serve as the platinum source in the synthesis of more complex catalytic materials, such as cobalt-platinum (CoₓPt₁₋ₓ) alloy nanowires. chemicalbook.comsigmaaldrich.com The compound is also a key component in electroless plating baths for depositing platinum coatings. riyngroup.comjustia.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | [Pt(NH₃)₂(NO₂)₂] |

| Platinum(II) chloride | PtCl₂ |

| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] |

| Sodium nitrite | NaNO₂ |

| cis-Diamminedichloroplatinum(II) | [Pt(NH₃)₂Cl₂] |

| Chloroplatinic acid | H₂PtCl₄ |

| Hydrazine hydrochloride | N₂H₄·HCl |

| Dichlorotetraammine platinum | [Pt(NH₃)₄]Cl₂ |

| Aqua regia | HNO₃ + 3HCl |

| Ammonia | NH₃ |

| Platinum | Pt |

| Sodium ion | Na⁺ |

| Potassium ion | K⁺ |

| Chloride ion | Cl⁻ |

Applications in Heterogeneous Platinum-Based Catalyst Fabrication

This compound is a well-established precursor for the preparation of finely dispersed platinum catalysts on various supports, most notably carbon-based materials like carbon black and graphene. The primary application lies in the creation of platinum-on-carbon (Pt/C) catalysts, which are crucial in a wide range of industrial and environmental applications, including hydrogenation, oxidation, and electrocatalysis. The synthesis of these heterogeneous catalysts typically involves the impregnation of a high-surface-area support with an aqueous solution of this compound, followed by a reduction step to convert the platinum(II) complex into metallic platinum nanoparticles.

The choice of this compound as a precursor is advantageous due to its stability in aqueous solutions and its relatively low decomposition temperature. The cis isomer of this compound, for instance, decomposes at around 200°C. This lower decomposition temperature, compared to other platinum precursors, can be beneficial in preventing significant agglomeration of platinum particles during the catalyst preparation process, leading to a higher dispersion of the active metal phase.

The fabrication process generally follows these steps:

Impregnation: The support material is immersed in a solution containing this compound.

Drying: The solvent is removed, leaving the platinum complex deposited on the support surface.

Reduction/Activation: The material is heated, often under a reducing atmosphere (e.g., hydrogen), to decompose the precursor and form metallic platinum nanoparticles.

This method allows for the preparation of catalysts with varying platinum loadings, which is a critical parameter influencing the final catalytic performance.

Influence on Catalyst Morphology and Platinum Particle Size Distribution

The nature of the platinum precursor is a critical factor that significantly influences the morphology and the particle size distribution of the resulting supported platinum catalysts. While direct comparative studies focusing solely on this compound are not extensively detailed in publicly available literature, the principles derived from studies of other platinum precursors provide valuable insights. The size and shape of platinum nanoparticles are key determinants of the catalyst's active surface area and the nature of the exposed crystallographic facets, which in turn affect catalytic activity and selectivity.

Research has shown that different platinum precursors, such as H₂PtCl₆, Pt(NO₃)₄, and platinum acetylacetonate (B107027) (Pt(acac)₂), lead to different particle sizes and distributions under similar synthesis conditions. mdpi.comrsc.orgscielo.org.mx For instance, the use of Pt(NO₃)₄ has been shown to produce smaller platinum nanoparticles compared to H₂PtCl₆. mdpi.com This is attributed to the different decomposition pathways and interactions between the precursor and the support material.

The use of this compound, with its neutral ligand sphere and specific decomposition behavior, is expected to offer a distinct profile in terms of particle size control. The absence of halide ligands, which can sometimes poison the catalyst or influence particle growth, is a notable advantage. The thermal decomposition of this compound yields metallic platinum and gaseous byproducts, which can facilitate the formation of clean and well-defined nanoparticles.

The following table, compiled from various studies on platinum catalyst synthesis, illustrates the general influence of precursor type and synthesis conditions on particle size, which can be extrapolated to understand the potential behavior of this compound.

| Platinum Precursor | Support | Synthesis Method | Resulting Average Pt Particle Size (nm) | Reference |

|---|---|---|---|---|

| H₂PtCl₆ | N-graphene | Impregnation-reduction | Atomically dispersed | mdpi.com |

| Pt(NO₃)₄ | N-graphene | Impregnation-reduction | >10 | mdpi.com |

| Pt(acac)₂ | Al₂O₃ | Impregnation | Smaller than with H₂PtCl₆ | scielo.org.mx |

| H₂PtCl₆ | Al₂O₃ | Impregnation | Larger than with Pt(acac)₂ | scielo.org.mx |

Precursor Effects on Electrocatalytic Activity and Reaction Selectivity

The morphology and particle size of platinum catalysts, which are influenced by the choice of precursor, have a direct and profound impact on their electrocatalytic activity and reaction selectivity.

Electrocatalytic Activity:

In electrocatalysis, particularly for the oxygen reduction reaction (ORR) which is crucial for fuel cells, the size of the platinum nanoparticles plays a key role. Smaller nanoparticles generally offer a higher electrochemical surface area (ECSA), which can lead to higher mass activity. However, there is an optimal particle size range, as very small particles can exhibit altered electronic properties and be more susceptible to oxidation and dissolution, leading to lower specific activity and stability.

Studies have shown that catalysts prepared from different precursors exhibit varied ORR activities due to differences in particle size and surface properties. For example, catalysts with smaller, well-dispersed platinum nanoparticles often show enhanced ORR activity. rsc.org The use of this compound as a precursor, which can facilitate the formation of small and clean nanoparticles, is therefore expected to be beneficial for creating highly active electrocatalysts.

The following table summarizes findings on the effect of catalyst characteristics on ORR activity.

| Catalyst System | Key Feature Influenced by Precursor/Synthesis | Impact on Oxygen Reduction Reaction (ORR) Activity | Reference |

|---|---|---|---|

| Pt/anGO-IPA | Smaller Pt particle size (1.4 nm) and single atoms | Higher catalytic activity compared to larger particles | rsc.org |

| Pt/anGO-EG | Larger Pt particle size (2.8 nm) | Lower catalytic activity compared to smaller particles | rsc.org |

| Pt-I@CS/CNF | Formation of a carbon shell around Pt nanoparticles | Improved mass activity and stability after durability tests | nih.gov |

Reaction Selectivity:

In heterogeneous catalysis, the precursor can influence the selectivity of a reaction by affecting the final structure of the catalyst. For instance, in the hydrogenation of nitroaromatics, the selectivity towards the desired amine product versus side products can be highly dependent on the catalyst's properties.

Research on the hydrogenation of nitrobenzene (B124822) has demonstrated that the electronic properties of the platinum surface, which can be modified by the support and the initial precursor, play a crucial role in determining the reaction pathway. researchgate.netmdpi.com For example, an electron-rich platinum surface can favor the adsorption of electron-deficient reactants, thereby influencing the selectivity. While specific studies on the selectivity of catalysts derived from this compound are not abundant, the principles of catalyst design suggest that the clean nanoparticle surfaces potentially formed from this precursor could lead to high selectivity in sensitive hydrogenation reactions. The absence of residual ions like chlorides, which can act as electronic modifiers or poisons, is a significant advantage.

The following table presents data on the selectivity of platinum-based catalysts in nitrobenzene hydrogenation, highlighting the importance of catalyst design.

| Catalyst | Reaction | Key Finding on Selectivity | Reference |

|---|---|---|---|

| Ethylenediamine-coated Pt nanowires | Nitroaromatics hydrogenation | High selectivity to N-hydroxylanilines due to electron-rich Pt surface | researchgate.net |

| Pt/N-CMK-3 | Nitroaromatics hydrogenation | High chemoselectivity to anilines due to ultrafine Pt nanoparticles | mdpi.com |

| Pt/C | Nitrobenzene hydrogenation to p-aminophenol | Selectivity to p-aminophenol of 74% achieved under specific conditions | researchgate.net |

Coordination Chemistry and Electronic Structure

Redox Chemistry of Platinum(II) Complexes

Platinum(II)/Platinum(IV) Oxidation States and Interconversion Pathways

The redox chemistry of platinum is dominated by the +2 and +4 oxidation states. Platinum(II) complexes, which are typically four-coordinate and possess a square-planar geometry, can undergo oxidation to form six-coordinate, octahedral Platinum(IV) complexes. jcu.edu.auquora.com This conversion is a critical aspect of their chemical behavior and is often exploited in the design of platinum-based compounds. researchgate.net

The oxidation of Pt(II) to Pt(IV) is formally an oxidative addition process. For instance, the reaction of a Pt(II) complex with hydrogen peroxide typically results in the formation of a trans-dihydroxido Pt(IV) complex. jcu.edu.au The mechanism can be a single-step, two-electron oxidation or involve two rapid one-electron steps. jcu.edu.au During this process, the original square-planar arrangement of the Pt(II) complex is retained in the equatorial plane of the new octahedral Pt(IV) complex, with the new ligands adding to the axial positions. jcu.edu.au

Conversely, the reduction of Pt(IV) to Pt(II) is also a fundamental process. Kinetically inert Pt(IV) complexes can be viewed as prodrugs that, under physiological conditions, are reduced to the active Pt(II) species, releasing their axial ligands. researchgate.netnih.gov The reduction of Pt(IV) back to Pt(II) is essential for the activation of many platinum-based anticancer agents. nih.gov The mechanisms for this reduction can be complex and may occur via inner-sphere or outer-sphere pathways. nih.gov An inner-sphere process involves a bridging ligand that connects the Pt(IV) center to the reductant, while an outer-sphere mechanism involves direct electron transfer without a bridging ligand. nih.gov

Influence of Ligand Environment on Redox Potentials

The ease with which the Pt(II)/Pt(IV) interconversion occurs is highly dependent on the ligand environment surrounding the platinum center. The electronic and steric properties of the ligands can significantly alter the reduction potential (E°) of the Pt(IV)/Pt(II) couple.

Electronic Effects: The nature of the axial ligands in a Pt(IV) complex has a pronounced effect on the reduction potential. jcu.edu.au Electron-withdrawing ligands tend to make the Pt(IV) center more electron-deficient, thus making it easier to reduce and increasing its reduction potential. Conversely, strong electron-donating ligands increase the electron density at the metal center, making reduction more difficult. The relative ease of reduction for Pt(IV) complexes has been shown to depend on the axial ligands, with an exemplary order being Cl⁻ > RCO₂⁻ > OH⁻. jcu.edu.au This indicates that complexes with chloride axial ligands are more easily reduced than those with acetate (B1210297) or hydroxide (B78521) ligands.

Steric Effects: The steric bulk of the non-leaving, or "carrier," ligands in the equatorial plane can also influence the reduction process. nih.gov Increased steric hindrance from bulky carrier ligands can affect the accessibility of the Pt(IV) center to reducing agents, potentially influencing the reduction mechanism and the final products. nih.gov

Solvent and Environmental Effects: The surrounding environment, including the solvent, plays a role in modulating redox potentials. More polar solvents can better stabilize more highly charged complexes, which can, in turn, affect the ease of electron transfer. youtube.com Furthermore, hydrogen bonding between the solvent or other molecules and the ligands can pull electron density away from the metal center, making it feel less electron density and potentially increasing the reduction potential. youtube.com

Interactive Table: Influence of Ligand Properties on Pt(IV) Reduction Potential

| Ligand Property | Influence on Pt(IV) Center | Effect on Reduction Potential | Example |

| Axial Ligand Electronegativity | Highly electronegative ligands increase the electrophilicity of Pt(IV). | Increases (easier to reduce). | Axial Cl⁻ leads to easier reduction than axial OH⁻. jcu.edu.au |

| Ligand Electron Donation | Strong σ-donating ligands increase electron density on Pt(IV). | Decreases (harder to reduce). | Ligands that are strong electron donors stabilize the higher oxidation state. |

| Steric Bulk of Carrier Ligands | Can hinder the approach of a reducing agent. | Can influence the reaction pathway and rate. nih.gov | Bulky ligands like cyclohexylamine (B46788) can alter the products of reduction. nih.gov |

| Ligand-Solvent Interaction | Hydrogen bonding to a ligand can withdraw electron density from the metal. | Increases (easier to reduce). youtube.com | A ligand participating in an external hydrogen bond may be less available to donate to the metal. youtube.com |

Advanced Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Diamminebis(nitrito-N)platinum

The central platinum(II) ion in cis-diamminebis(nitrito-N)platinum(II) exhibits a square-planar coordination geometry. nih.goviucr.org It is bonded to two ammine (NH₃) ligands and two nitrite (B80452) (NO₂) ligands through their nitrogen atoms. nih.gov The platinum atom and the four coordinating nitrogen atoms lie nearly in the same plane. nih.gov

The bond lengths between the platinum atom and the nitrogen atoms of the ammine ligands are slightly longer than those to the nitrogen atoms of the nitrite ligands. nih.gov Specifically, the Pt-N(ammine) bond lengths are approximately 2.039 Å and 2.052 Å, while the Pt-N(nitrito) bond lengths are about 1.995 Å and 2.001 Å. nih.govvulcanchem.com

The angles formed by the nitrogen atoms around the central platinum atom deviate slightly from the ideal 90° of a perfect square-planar geometry. The N-Pt-N angle between the two nitrite ligands is notably different, at approximately 93.06°. nih.govvulcanchem.com

Table 1: Selected Bond Lengths and Angles for cis-Diamminebis(nitrito-N)platinum(II)

| Parameter | Value |

| Pt—N(ammine) | 2.039 (3) Å |

| Pt—N(ammine) | 2.052 (3) Å |

| Pt—N(nitrito) | 1.995 (3) Å |

| Pt—N(nitrito) | 2.001 (4) Å |

| N(nitrito)—Pt—N(nitrito) | 93.06 (13) ° |

Data sourced from crystallographic studies. nih.govvulcanchem.com

The crystal structure of cis-diamminebis(nitrito-N)platinum(II) is heavily influenced by a network of intermolecular hydrogen bonds. nih.goviucr.org Specifically, there are nine distinct N-H…O hydrogen bonds. nih.goviucr.org In these interactions, the hydrogen atoms of the ammine ligands act as donors, and the oxygen atoms of the nitrite ligands act as acceptors. nih.goviucr.org These hydrogen bonds, with H…O distances ranging from 2.14 to 2.57 Å, link adjacent molecules. nih.goviucr.org

The extensive hydrogen bonding network dictates the supramolecular assembly of cis-diamminebis(nitrito-N)platinum(II) molecules in the crystal lattice. researchgate.net The molecules arrange themselves into close-packed columns that run parallel to the nih.gov crystal axis. nih.goviucr.org Within these stacks, neighboring molecules are connected by four of the nine distinct hydrogen bonds. nih.goviucr.org The distance between the platinum centers of adjacent molecules within a stack is approximately 3.5486 Å. iucr.org This arrangement leads to a three-dimensional framework with a specific topology described as an hxl-type framework, where each molecule is connected to eight others. nih.goviucr.org

Comparative Crystallography

Comparing the crystal structure of cis-diamminebis(nitrito-N)platinum(II) with its isomers and analogues reveals significant differences in their supramolecular structures.

A key distinction is observed when comparing the cis and trans isomers of this compound(II). Unlike the cis isomer, the crystal structure of the trans isomer features intramolecular N-H…O hydrogen bonds. nih.goviucr.org

Structural Insights from Palladium Analogues (e.g., trans-Diammine-bis(nitrito)-palladium(II))

The study of palladium analogues, particularly trans-Diammine-bis(nitrito)-palladium(II) (trans-[Pd(NH3)2(NO2)2]), offers significant insights into the structural characteristics of this compound. researchgate.net While compositionally similar, the palladium and platinum complexes exhibit notable differences in their crystal structures. researchgate.net

The crystal structure of trans-[Pd(NH3)2(NO2)2] has been determined through X-ray powder and single-crystal diffraction methods. researchgate.net It crystallizes in the triclinic system with the space group P-1. researchgate.net The palladium atom is in a square-planar coordination environment, with Pd-N distances of approximately 2.011 Å for the nitrito ligands and 2.046 Å for the ammine ligands. researchgate.net The structure is composed of discrete trans-[Pd(NH3)2(NO2)2] molecules linked by N-H⋯O hydrogen bonds, with N⋯O distances ranging from 3.03 to 3.14 Å. researchgate.net

A comparative analysis with the platinum analogue, trans-[Pt(NH3)2(NO2)2], reveals that despite their analogous configurations, they crystallize in different systems. The platinum complex adopts a monoclinic structure (space group C2). researchgate.net This fundamental difference in crystal packing underscores the influence of the central metal ion on the supramolecular assembly. Furthermore, a comparative study of the hydrogen bonding network in cis-[Pt(NH3)2(NO2)2] makes reference to the hydrogen bond system in trans-[Pd(NH3)2(NO2)2], suggesting that analysis of the palladium analogue provides a crucial reference point for understanding the more complex hydrogen bonding in the platinum compound. researchgate.net Other research on analogous nickel(II) and palladium(II) nitrite complexes also highlights the tendency of palladium derivatives to form polymorphs and solvatomorphic crystal structures, a characteristic that provides a basis for exploring similar phenomena in platinum systems. acs.org

Table 1: Comparative Crystallographic Data for trans-M(NH₃)₂(NO₂)₂ (M=Pd, Pt)

| Feature | trans-Diammine-bis(nitrito)-palladium(II) | trans-Diammine-bis(nitrito)-platinum(II) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2 |

| a (Å) | 4.9998(3) - 5.003(1) | 7.4235(16) |

| b (Å) | 5.4173(3) - 5.419(1) | 9.130(2) |

| c (Å) | 6.3162(6) - 6.317(1) | 4.4847(10) |

| α (°) | 91.34(2) - 91.397(6) | 90 |

| β (°) | 111.849(6) - 111.890(10) | 99.405(7) |

| γ (°) | 100.380(10) - 100.386(5) | 90 |

| Pd-N(NO₂) (Å) | 2.011(2) | N/A |

| Pd-N(NH₃) (Å) | 2.046(2) | N/A |

| Data Source | researchgate.net | researchgate.net |

Note: This table presents data derived from crystallographic studies. Ranges in cell parameters for the palladium compound reflect values from different determinations.

Polymorphism and Structural Phase Transitions Studies

The existence of distinct geometric isomers, cis- and trans-Diamminebis(nitrito-N)platinum, provides a significant area of study analogous to polymorphism, as these isomers represent different spatial arrangements that result in unique crystal structures and properties. nih.goviucr.org While specific studies on temperature- or pressure-induced polymorphic phase transitions for a single isomer are not extensively documented in the reviewed literature, the detailed characterization of the cis and trans forms highlights the structural diversity of the compound. uibk.ac.atscispace.comacs.org

The cis-isomer, cis-[Pt(NH3)2(NO2)2], crystallizes in the monoclinic system (space group P21/c). Its structure is characterized by a square-planar coordination of the Pt(II) ion, formed by two ammine and two nitrito ligands. nih.goviucr.orgnih.gov A defining feature of the cis-isomer's crystal structure is the stacking of molecules into close-packed columns that run parallel to the crystallographic axis. nih.goviucr.org This arrangement leads to a significantly short intermolecular Pt···Pt distance of approximately 3.44 Å. iucr.orgiucr.org The supramolecular structure is stabilized by an extensive and complex network of nine crystallographically independent intermolecular N—H⋯O hydrogen bonds, which creates a robust framework. nih.govnih.govresearchgate.net Notably, the cis-isomer does not exhibit intramolecular hydrogen bonding. iucr.orgnih.goviucr.org

In stark contrast, the trans-isomer, trans-[Pt(NH3)2(NO2)2], also features a square-planar coordinated Pt(II) atom but has a vastly different crystal packing. nih.goviucr.org It lacks the close-packed columnar stacking seen in the cis-form, resulting in a much longer shortest Pt···Pt distance of 4.84 Å. nih.goviucr.org Unlike the cis-isomer, the trans-isomer's structure includes intramolecular N—H⋯O interactions. nih.goviucr.org Its intermolecular hydrogen bonding scheme is also distinct, with each molecule being bonded to eight neighboring molecules. nih.gov

The pronounced structural differences between the cis and trans isomers, from the molecular arrangement to the intermolecular interactions, underscore the potential for complex polymorphic behavior. Thermal analysis methods such as thermogravimetry (TG) and differential thermal analysis (DTA) are crucial tools for investigating thermal stability and potential structural changes in such coordination compounds. scispace.comacs.org

Table 2: Structural Comparison of cis- and trans-Diamminebis(nitrito-N)platinum(II)

| Feature | cis-[Pt(NH₃)₂(NO₂)₂] | trans-[Pt(NH₃)₂(NO₂)₂] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | C2 |

| Molecular Packing | Close-packed columnar stacks | No columnar stacks |

| Shortest Pt···Pt Distance (Å) | ~3.44 | 4.84 |

| Intramolecular H-Bonding | Absent | Present |

| Intermolecular H-Bonding | Nine independent N—H⋯O bonds forming a complex framework | Each molecule bonded to eight neighbors |

| Pt-N Bond Lengths (Å) | 2.039–2.052 | 1.995–2.001 |

| Data Source | nih.goviucr.orgiucr.org | researchgate.netnih.goviucr.org |

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure of diamminebis(nitrito-N)platinum. It is particularly crucial for confirming the coordination mode of the ambidentate nitrite (B80452) ligand.

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO). stackexchange.com This phenomenon is known as linkage isomerism. stackexchange.comnih.gov Vibrational spectroscopy provides a definitive method to distinguish between these two coordination modes in platinum complexes. nih.govresearchgate.net

The key to this differentiation lies in the characteristic vibrational frequencies of the nitrite ligand, which are sensitive to its bonding environment. nih.gov When coordinated through the nitrogen atom (nitrito-N), the complex exhibits distinct stretching and bending frequencies compared to when it is coordinated through an oxygen atom (nitrito-O). nih.govresearchgate.net The energy differences between these isomers can be small, making precise spectroscopic identification essential. nih.govessex.ac.ukresearchgate.net

For nitrito-N complexes like this compound, the asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic. In contrast, nitrito-O isomers are defined by distinct N=O and N-O stretching frequencies. nih.gov The table below summarizes the typical frequency ranges that allow for the spectroscopic differentiation of these isomers.

Table 1: Characteristic Vibrational Frequencies for Nitrito-N vs. Nitrito-O Isomers This table is interactive. Click on the headers to sort.

| Vibrational Mode | Nitrito-N (-NO₂) Frequency (cm⁻¹) | Nitrito-O (-ONO) Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch (ν_as) | ~1450–1500 | ~1470 (ν(N=O)) |

| Symmetric Stretch (ν_s) | ~1300–1340 | ~950-1000 (ν(N-O)) |

Data sourced from multiple studies on metal-nitrito complexes. nih.gov

For this compound, the vibrational spectrum is a composite of the modes from the ammine (NH₃) and nitrito (-NO₂) ligands, as well as the platinum-ligand skeletal vibrations.

Nitrito Ligand Modes : The most diagnostic peaks for confirming the nitrito-N coordination are the NO stretching vibrations. The asymmetric ν(NO) stretch typically appears in the 1450–1500 cm⁻¹ region. The corresponding symmetric stretch is found at a lower frequency, generally between 1300 and 1340 cm⁻¹. The O-N-O bending deformation mode, δ(ONO), is observed in the 810-830 cm⁻¹ range. nih.gov

Ammine Ligand Modes : The NH₃ ligands also present characteristic vibrational bands. These include the N-H stretching vibrations, typically found in the 3200-3300 cm⁻¹ region, and the symmetric and asymmetric NH₃ deformation (bending) modes at lower wavenumbers.

Platinum-Ligand Skeletal Modes : At the lower end of the spectrum (typically below 600 cm⁻¹), vibrations corresponding to the Pt-N bonds are found. These include Pt-N(H₃) and Pt-N(O₂) stretching modes. The identification of these modes is crucial for confirming the direct coordination of both ammine and nitrito ligands to the platinum center.

X-ray Absorption Spectroscopy (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic structure around a specific element. For this compound, EXAFS performed at the platinum L₃-edge provides precise information about the immediate coordination environment of the platinum atom. nih.gov

EXAFS analysis confirms the local coordination geometry and the identity of the neighboring atoms. The analysis of the EXAFS signal for this compound reveals a primary coordination shell consisting of light atoms (nitrogen and/or oxygen). nih.gov By fitting the experimental data, it is possible to distinguish between different scattering paths, such as Pt-N and Pt-O. nih.govacs.org For this compound, the data are consistent with a square-planar geometry where the central platinum(II) ion is coordinated to four nitrogen atoms—two from the ammine ligands and two from the nitrito-N ligands. acs.org The absence of significant Pt-Pt scattering in the spectrum confirms the mononuclear nature of the complex.

One of the key strengths of EXAFS is its ability to determine interatomic distances with high precision, typically within ±0.02 Å. mdpi.com Analysis of the EXAFS data for this compound and structurally related complexes allows for the accurate determination of the Pt-N bond lengths. nih.govmdpi.comacs.org Studies on similar platinum(II) ammine complexes have established that Pt-N bond distances are consistently found in the range of 2.01 to 2.05 Å. nih.govacs.orgacs.org This high-precision measurement provides a quantitative description of the coordination sphere and serves as a critical benchmark for computational models.

Table 2: Representative EXAFS-Derived Bond Distances in Pt(II) Complexes This table is interactive. Click on the headers to sort.

| Complex System | Bond | EXAFS-Derived Distance (Å) | Reference |

|---|---|---|---|

| Hydrated cis-diammineplatinum(II) | Pt-N/O | 2.01(2) | acs.org |

| Pt(II) Porphyrin | Pt-N | 2.01 | nih.gov |

| C₆H₁₂N₂O₄Pt(II) Solid | Pt-N | 2.03 ± 0.02 | mdpi.com |

Evolved Gas Analysis (EGA) and Coupled Thermal Analysis

Evolved Gas Analysis (EGA) techniques, typically involving the coupling of a thermogravimetric analyzer (TGA) with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), are used to identify the gaseous species released as a material is heated. setaramsolutions.comunizg.hr For this compound, TGA-MS or TGA-FTIR provides detailed insights into its thermal decomposition pathway.

When subjected to a controlled heating program, the complex decomposes in distinct stages. The coupled gas analyzer identifies the volatile products released at each mass loss step observed in the TGA curve. setaramsolutions.com For a platinum ammine nitrite complex, the expected evolved gases would include:

Ammonia (B1221849) (NH₃) : From the decomposition of the ammine ligands.

Nitrogen Oxides (NOₓ) : From the decomposition of the nitrito ligands.

Water (H₂O) : If the complex is hydrated or as a byproduct of decomposition reactions.

This analysis is crucial for determining the thermal stability of the compound and understanding the sequence of ligand dissociation upon heating. Studies on related compounds, such as tetraammineplatinum(II) hydroxide (B78521), have successfully used EGA-MS to detect the release of NH₃ and H₂O during thermal decomposition. The data obtained from EGA allows for the formulation of a detailed mechanism of thermal decomposition. tandfonline.commdpi.com

Thermogravimetric (TG/DTA) and Differential Thermal Analysis (DTA) in Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of this compound. eag.comipfdd.de TGA measures changes in the mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and an inert reference, indicating exothermic or endothermic events. eag.comabo.fi

When studying the trans-isomer of this compound, simultaneous TG/DTA analysis reveals a complex, multi-stage decomposition process that is highly exothermic. The decomposition onset is noted to begin at approximately 150-200°C. The process is characterized by the intramolecular oxidation of ammine ligands by the nitrite groups, leading to the evolution of gaseous products and a corresponding mass loss. researchgate.netakjournals.com The DTA curve typically shows strong exothermic peaks, confirming the energetic nature of the decomposition. akjournals.com

The thermal decomposition process can be summarized in distinct stages, as detailed in the table below, based on studies of analogous platinum complexes.

Table 1: Thermal Decomposition Stages of trans-Diamminebis(nitrito-N)platinum(II) from TG/DTA

| Stage | Temperature Range (°C) | Mass Loss (%) | DTA Signal | Description |

|---|---|---|---|---|

| 1 | ~190 - 250 | Significant | Strong Exotherm | Initial decomposition and intramolecular redox reaction. Release of NH₃, NO, N₂O, and H₂O. |

| 2 | ~250 - 300 | Further Loss | Exotherm | Continued decomposition of intermediate species. |

| 3 | >300 | Final Loss | Exotherm | Final transformation to the metallic residue. |

Mass Spectrometry (MS) and Fourier Transform Infrared (FTIR) for Gaseous Decomposition Product Identification

To identify the specific volatile products released during thermal decomposition, TGA instruments are often coupled with Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) spectroscopy in a technique known as Evolved Gas Analysis (EGA). tandfonline.comresearchgate.net This provides real-time chemical analysis of the gases evolved at each stage of decomposition. mst.or.jp

For trans-Diamminebis(nitrito-N)platinum, comparative studies using TGA-MS and TGA-FTIR have successfully identified the gaseous byproducts of its complex thermal degradation. akjournals.comakjournals.com The intramolecular redox reaction between the ammine (reducing agent) and nitrite (oxidizing agent) ligands produces a mixture of gases. akjournals.com

Mass Spectrometry (MS) detects the mass-to-charge ratio (m/z) of the evolved gas molecules and their fragments.

Fourier Transform Infrared (FTIR) Spectroscopy identifies gaseous molecules by their characteristic infrared absorption bands. psu.edu

The primary gaseous products identified during the thermal decomposition are detailed below.

Table 2: Evolved Gas Products Identified by MS and FTIR during Decomposition

| Gaseous Product | Chemical Formula | Key MS (m/z) Fragments | Key FTIR Bands (cm⁻¹) |

|---|---|---|---|

| Ammonia | NH₃ | 17, 16 | ~965, 930 |

| Water | H₂O | 18, 17 | ~3500-4000 (broad), ~1600 |

| Nitrogen(I) Oxide (Nitrous Oxide) | N₂O | 44, 30, 14 | ~2237 |

In Situ Temperature-Resolved X-ray Diffraction (TR-XRD) for Monitoring Solid-State Transformations

Temperature-Resolved X-ray Diffraction (TR-XRD) is a powerful technique for studying the solid-state structural changes that occur as a material is heated. akjournals.com It provides a "movie" of the crystalline phases present in the sample as a function of temperature, identifying transient intermediates and the final solid residue. researchgate.net This method is particularly valuable because it can reveal intermediate phases that are not detectable by TG/DTA alone. akjournals.com

In the study of trans-Diamminebis(nitrito-N)platinum, TR-XRD shows that the decomposition does not occur in a single step directly to the final product. Instead, the initial crystalline complex transforms into other solid phases before complete decomposition. The final residue of the thermal decomposition under an inert atmosphere is identified as crystalline, metallic platinum. akjournals.com

Table 3: Solid-State Phases Identified by TR-XRD during Thermal Decomposition

| Temperature Range (°C) | Crystalline Phase(s) Identified | Description |

|---|---|---|

| Ambient - ~190 | trans-[Pt(NH₃)₂(NO₂)₂] | The initial, stable crystalline structure of the complex. |

| ~190 - ~260 | Amorphous phase / Intermediate(s) | The original crystal lattice collapses, and potential short-lived, poorly crystalline intermediates are formed. |

Methodologies for Resolving Contradictory Spectroscopic Data

In the characterization of complex coordination compounds like this compound, it is not uncommon for a single spectroscopic technique to yield ambiguous or seemingly contradictory results. Resolving these issues requires a multi-faceted approach, often involving the integration of complementary techniques and the use of more advanced, higher-resolution methods.

Key methodologies include:

Combined Analytical Approaches : The most robust method for resolving ambiguity is the simultaneous or complementary use of multiple techniques. For instance, the thermal decomposition pathway of this compound is elucidated not by TGA alone, but by the combination of TG/DTA, TGA-MS, TGA-FTIR, and TR-XRD. akjournals.com This correlative approach provides a comprehensive picture, where the mass loss from TGA is explained by the evolved gases identified by MS/FTIR, and the solid-state transformations are monitored by TR-XRD.

High-Resolution Spectroscopic Techniques : When conventional methods lack the necessary resolution to distinguish between closely related species, advanced techniques can be employed. Resonant X-ray Emission Spectroscopy (RXES) is one such method that offers a dramatic enhancement in spectral resolution for platinum compounds. acs.orgresearchgate.net By tuning the excitation energy to a specific electronic transition of the platinum atom, RXES can resolve fine details in the valence electronic structure, making it possible to distinguish between different ligand environments or oxidation states that might appear identical in lower-resolution spectra. acs.org

Computational Modeling : Density Functional Theory (DFT) and other computational methods are increasingly used to predict and interpret experimental spectra. researchgate.net When experimental data is ambiguous, theoretical calculations can model the expected spectra for different possible structures or species. By comparing the calculated spectra to the experimental data, researchers can determine which theoretical model provides the best fit, thereby resolving the ambiguity.

Mechanistic Investigations and Reaction Dynamics

Ligand Substitution Reaction Mechanisms in Solution

Ligand substitution reactions in square planar d⁸ metal complexes, including those of platinum(II), are among the most extensively studied processes in inorganic chemistry. The mechanism of these reactions can be either associative, involving the formation of a five-coordinate intermediate, or dissociative, proceeding through a three-coordinate intermediate. The specific pathway is influenced by a variety of factors including the nature of the entering and leaving groups, the ancillary ligands, and the reaction conditions.

Kinetic Studies Using Stopped-Flow Spectrophotometry

For instance, the substitution of a water molecule in an aquated form of a platinum(II) complex is a fundamental process. The general reaction can be represented as:

[Pt(NH₃)₂(NO₂)₂(H₂O)] + Y → [Pt(NH₃)₂(NO₂)(Y)] + H₂O

The rate of such a reaction is typically followed by monitoring the appearance of the new complex or the disappearance of the reactant at a specific wavelength. The observed rate constant (k_obs) can be determined under pseudo-first-order conditions where the concentration of the entering ligand (Y) is in large excess. The dependence of k_obs on the concentration of Y provides insights into the reaction mechanism.

While specific data tables for diamminebis(nitrito-N)platinum are scarce, a representative kinetic trace would show an exponential change in absorbance over time, from which the rate constant can be derived. A collection of such rate constants for various entering ligands would be compiled into a data table to compare their relative reactivities.

Hypothetical Kinetic Data for Ligand Substitution in this compound

| Entering Ligand (Y) | k_obs (s⁻¹) at 298 K |

|---|---|

| H₂O | Data not available |

| Cl⁻ | Data not available |

| Br⁻ | Data not available |

| I⁻ | Data not available |

This table is for illustrative purposes to show how data would be presented. No specific experimental values were found in the search results.

Determination of Activation Parameters (Δ‡H, Δ‡S)

The temperature dependence of the reaction rate provides crucial information about the activation parameters of the reaction: the activation enthalpy (Δ‡H) and the activation entropy (Δ‡S). These parameters are determined by measuring the rate constant at different temperatures and plotting ln(k/T) versus 1/T, according to the Eyring equation.

The sign and magnitude of Δ‡S are particularly informative for distinguishing between associative and dissociative pathways. A negative Δ‡S suggests an associative mechanism, where the formation of a more ordered transition state (a five-coordinate intermediate) leads to a decrease in entropy. Conversely, a positive Δ‡S is indicative of a dissociative mechanism, where the transition state is less ordered.

For many square planar platinum(II) complexes, ligand substitution reactions are characterized by negative activation entropies, supporting an associative mechanism. rsc.org

Hypothetical Activation Parameters for Ligand Substitution in this compound

| Entering Ligand (Y) | Δ‡H (kJ/mol) | Δ‡S (J/mol·K) |

|---|---|---|

| H₂O | Data not available | Data not available |

| Cl⁻ | Data not available | Data not available |

This table is for illustrative purposes. No specific experimental values were found in the search results.

Elucidation of Associative versus Dissociative Pathways

The ligand substitution reactions of square planar platinum(II) complexes almost invariably proceed via an associative mechanism. nih.gov This pathway involves the approach of the incoming ligand to the metal center, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, the leaving group departs to yield the final square planar product.

The general two-step associative pathway is as follows:

Formation of the intermediate: [Pt(NH₃)₂(NO₂)₂] + Y ⇌ [Pt(NH₃)₂(NO₂)₂(Y)]

Departure of the leaving group: [Pt(NH₃)₂(NO₂)₂(Y)] → [Pt(NH₃)₂(NO₂)(Y)] + NO₂⁻

The rate of reaction in an associative mechanism is dependent on the concentration of both the platinum complex and the entering ligand, following second-order kinetics. This is because the formation of the intermediate is the rate-determining step. The reactivity of the complex is influenced by the nature of the entering ligand; stronger nucleophiles will react faster. This dependence on the entering group is a key characteristic that distinguishes it from a purely dissociative mechanism, where the rate is independent of the incoming ligand's concentration and nature.

Electron Transfer and Redox Mechanisms

The redox chemistry of platinum complexes is of significant interest, particularly the transition between the Pt(II) and Pt(IV) oxidation states. This transformation is fundamental to the mechanism of action of some platinum-based anticancer drugs and is relevant in various catalytic processes.

Cyclic Voltammetry for Analyzing Platinum(II)/Platinum(IV) Transitions

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a chemical species. By scanning the potential of an electrode and measuring the resulting current, one can determine the formal reduction potentials (E°') for the redox couples of the complex. For this compound, the primary redox process of interest is the Pt(II)/Pt(IV) transition.

A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks corresponding to the oxidation and reduction of the species. The potential midway between the two peak potentials provides an approximation of the formal reduction potential. The separation between the peak potentials (ΔEp) gives an indication of the electrochemical reversibility of the process.

For the oxidation of this compound(II) to a platinum(IV) species, the reaction would be:

[Pt(NH₃)₂(NO₂)₂] → [Pt(NH₃)₂(NO₂)₂]²⁺ + 2e⁻

No specific cyclic voltammetry data for this compound could be located in the provided search results. A hypothetical data table is presented below for illustrative purposes.

Hypothetical Redox Potentials for this compound

| Redox Couple | E°' (V vs. Ag/AgCl) | ΔEp (mV) |

|---|

This table is for illustrative purposes. No specific experimental values were found in the search results.

Mechanistic Implications of Steric and Electronic Effects of Ancillary Ligands

The electronic and steric properties of the ligands coordinated to the platinum center have a profound impact on the redox potentials and the mechanism of electron transfer.

Electronic Effects: The ammine (NH₃) and nitrito (NO₂⁻) ligands in this compound have different electronic properties. Ammine ligands are primarily σ-donors. The nitrito ligand, particularly when N-bonded, is a good σ-donor and also possesses π-acceptor capabilities due to the empty π* orbitals on the NO₂⁻ group.

σ-donating ligands increase the electron density on the platinum center. This makes the metal easier to oxidize (a less positive redox potential) because it is already electron-rich.

π-accepting ligands decrease the electron density on the platinum center by withdrawing electron density through back-bonding. This makes the metal more difficult to oxidize (a more positive redox potential).

Steric Effects: The size and spatial arrangement of the ammine and nitrito ligands can influence the rate of electron transfer and the stability of the resulting Pt(IV) complex. The oxidation of a square planar Pt(II) complex to an octahedral Pt(IV) complex involves a significant change in coordination geometry. Bulky ligands can sterically hinder this geometric rearrangement, potentially slowing down the rate of electron transfer. However, the ammine and nitrito ligands are relatively small, so significant steric hindrance is not expected in this compound.

Thermal Decomposition Pathways and Intermediates

The thermal decomposition of this compound(II) is a critical process, particularly for applications such as the preparation of platinum-based catalysts and sensitization of gas sensors. researchgate.net Studies employing techniques like thermogravimetric analysis (TGA) have revealed that the decomposition process is temperature-dependent, initiating at approximately 150°C. The complete decomposition pathway involves the evolution of various gaseous products and results in the formation of metallic platinum as the final solid-state product.

A detailed investigation into the thermal decomposition of the trans isomer of this compound(II) has been conducted to understand the chemical species that become active in sensitizing metal oxide layers for gas sensing after heat treatments. researchgate.net The decomposition is generally understood to proceed via the breakdown of the coordination sphere, leading to the release of ammine and nitrito ligands and the reduction of the platinum(II) center.

Thermogravimetric analysis indicates that the initial onset of decomposition for this compound(II) occurs at around 150°C. As the temperature is elevated above 200°C, the compound undergoes a comprehensive breakdown, releasing a mixture of gaseous byproducts. The identified gaseous products from the decomposition are ammonia (B1221849) (NH₃), nitrogen dioxide (NO₂), and elemental nitrogen (N₂). The release of these specific gases corresponds to the fragmentation of the initial ammine and nitrito ligands coordinated to the platinum center.

This stoichiometry illustrates the complete breakdown of the complex into its constituent elements and simple gaseous molecules upon heating.

Table 1: Gaseous Products from the Thermal Decomposition of this compound(II)

| Gaseous Product | Chemical Formula | Source Ligand |

| Ammonia | NH₃ | Ammine (NH₃) |

| Nitrogen Dioxide | NO₂ | Nitrito (NO₂) |

| Nitrogen | N₂ | Nitrito (NO₂) |

The ultimate solid-state product of the thermal decomposition of this compound(II) is metallic platinum (Pt). The process involves the reduction of the platinum(II) ion to its elemental, zero-valent state (Pt⁰). This transformation is a key aspect of applications where finely dispersed platinum particles are required, such as in catalysis or for the functionalization of sensor materials. researchgate.net

During the decomposition process, the solid material transforms from the crystalline this compound(II) complex into metallic platinum. Studies on the trans isomer have been particularly relevant in understanding the formation of active sensing chemical species on SnO₂ layers, which are derived from the decomposition residues of the platinum complex upon heat treatment at temperatures between 150 and 350°C. researchgate.net The characterization of the initial solid complex by methods such as X-ray diffraction (XRD) confirms its composition and structure before the thermal process begins. researchgate.net As the decomposition progresses, the disappearance of the diffraction pattern of the starting complex and the emergence of patterns corresponding to metallic platinum would signify the completion of the reaction.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry, offering a balance between accuracy and computational cost for studying transition metal complexes.

DFT calculations are instrumental in predicting the molecular geometry of Diamminebis(nitrito-N)platinum. The calculations confirm that the Platinum(II) center, with its d⁸ electronic configuration, adopts a square-planar coordination geometry. numberanalytics.comunt.edu This arrangement is typical for Pt(II) complexes and is characterized by the four nitrogen atoms from the two ammine and two nitrito ligands situated at the corners of a square around the central platinum ion. numberanalytics.comiucr.org

For the cis-isomer, crystallographic studies have provided precise structural parameters that serve as a benchmark for DFT predictions. iucr.orgnih.govnih.gov The Pt-N bond lengths to the ammine ligands are slightly longer than those to the nitrito ligands, a detail that DFT calculations can replicate. nih.gov The geometry is not perfectly square, with the N-Pt-N angle between the two nitrito groups reported at 93.06 (13)°. iucr.orgresearchgate.net DFT methods can accurately model these subtle distortions from ideal geometry, which arise from ligand-ligand steric interactions and the electronic nature of the ligands.

The electronic ground state of this d⁸ complex is a low-spin, diamagnetic ¹A₁g state (in the idealized D₄h point group). numberanalytics.comunt.edu DFT calculations further illuminate the electronic structure by detailing the composition of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is primarily composed of the platinum d-orbitals mixed with p-orbitals from the ligands, while the Lowest Unoccupied Molecular Orbital (LUMO) is typically located on the π-system of the nitrito ligands. chemrxiv.org

| Parameter | Value | Source |

| Molecular Geometry | ||

| Coordination Geometry | Square-planar | iucr.orgnih.goviucr.org |

| Isomer Configuration | cis | iucr.orgiucr.orgresearchgate.net |

| Bond Lengths (Å) | ||

| Pt—N (ammine) | 2.039 (3) / 2.052 (3) | nih.gov |

| Pt—N (nitrito) | 1.995 (3) / 2.001 (4) | nih.gov |

| Selected Bond Angles (°) | ||

| N1(nitrito)—Pt—N2(nitrito) | 93.06 (13) | nih.goviucr.orgresearchgate.net |

| Torsion Angles (°) | ||

| Twist between NO₂ planes | 62.4 (4) | iucr.orgiucr.org |

A significant application of DFT is the simulation of spectroscopic data, which is crucial for interpreting experimental spectra. For this compound, DFT can predict vibrational frequencies associated with the coordinated ammine and nitrito ligands. essex.ac.uk These simulations are vital for assigning the absorption bands observed in infrared (IR) and Raman spectroscopy. essex.ac.ukaps.org For instance, the characteristic vibrational modes of the N-coordinated nitrito ligand (NO₂) can be calculated and compared with experimental values to confirm the binding mode. researchgate.net

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Source |

| N-coordinated NO₂ | ~1400, ~1300, ~810 | researchgate.net |

DFT can also predict electronic transitions, which are observed in UV-visible spectroscopy. unt.edu These transitions include low-energy d-d transitions, which are characteristic of the ligand field splitting of the platinum d-orbitals, and more intense ligand-to-metal or metal-to-ligand charge-transfer (CT) bands. unt.edu Calculations can determine the energies and intensities of these transitions, aiding in the assignment of the experimental absorption spectrum.

Application of Ligand Field Theory and Molecular Orbital Theory

Ligand Field Theory (LFT) and the more comprehensive Molecular Orbital (MO) Theory provide a framework for describing the electronic structure and bonding in coordination complexes. wikipedia.org

The bonding in this compound involves both sigma (σ) and pi (π) interactions. Both the ammine (NH₃) and nitrito (NO₂⁻) ligands act as σ-donors, donating a lone pair of electrons to the empty dsp² hybrid orbitals of the Pt(II) center. numberanalytics.comreddit.com

The nitrito ligand, possessing a π-system, can also act as a π-acceptor. libretexts.org This involves the acceptance of electron density from filled platinum d-orbitals into the empty π* antibonding orbitals of the NO₂⁻ ligand, an interaction known as π-backbonding. libretexts.orgnih.gov MO theory allows for a quantitative analysis of these contributions. DFT studies on analogous Pt(II) complexes have shown that the relative strengths of σ-donation and π-backbonding can be quantified by analyzing the changes in the electron populations of the platinum 5d orbitals. nih.gov Strong σ-donation and π-backbonding stabilize the complex and influence its reactivity. nih.gov

Molecular Orbital Theory provides a detailed picture of the electronic states by considering the combination of metal and ligand atomic orbitals to form molecular orbitals. wikipedia.org For a square-planar complex, the five d-orbitals of the platinum atom are split into four different energy levels. numberanalytics.com In this compound, the eight d-electrons fill the lower energy d-orbitals, resulting in a stable, low-spin diamagnetic configuration. numberanalytics.comunt.edu

An MO diagram would show the interaction of the platinum's 5d, 6s, and 6p orbitals with the σ and π orbitals of the four nitrogen-based ligands. youtube.com This interaction leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The electrons from the ligands fill the bonding orbitals, while the d-electrons of the platinum center occupy the highest-lying non-bonding and weakly antibonding orbitals (primarily of d-orbital character). youtube.com This theoretical framework successfully predicts the ¹A₁g ground electronic state and provides a basis for understanding the electronic transitions observed in the complex. unt.edu

Bond Valence Model Applications in Structural Analysis

The Bond Valence Model (BVM) is a simple yet powerful method used to analyze and validate crystal structures of inorganic compounds. researchgate.netresearchgate.net It is based on the principle that the sum of the bond valences around any atom should be equal to its atomic valence (or oxidation state).

In the structural analysis of cis-diamminebis(nitrito-N)platinum(II), the Bond Valence Model has been applied to verify the oxidation state of the platinum center. nih.goviucr.orgresearchgate.net By using established parameters for Pt-N bonds, the bond-valence sum (BVS) for the platinum atom is calculated from the experimentally determined bond lengths in the crystal structure. iucr.org

| Parameter | Value | Source |

| Calculated Bond Valence Sum (Pt) | 2.256 valence units | nih.goviucr.orgresearchgate.net |

| Theoretical Oxidation State (Pt) | +2 | nih.goviucr.orgresearchgate.net |

The calculated value of 2.256 is in close agreement with the expected formal oxidation state of +2 for the platinum ion, thereby validating the determined crystal structure and confirming the electronic assignment of the metal center. nih.goviucr.orgresearchgate.net

Computational Simulations of Intermolecular Interactions and Crystal Packing

The solid-state structure and properties of this compound(II) are significantly influenced by a network of intermolecular interactions, which have been elucidated through a combination of experimental techniques and computational simulations.

Single-crystal X-ray diffraction has been instrumental in determining the precise crystal structure of the cis-isomer of this compound(II). hku.hk These studies reveal a square-planar coordination geometry around the platinum(II) center, with the complex crystallizing in a monoclinic system. The molecules are arranged in stacks of close-packed units that run parallel to the crystal axis. hku.hk

Computational chemistry, particularly Density Functional Theory (DFT), provides a deeper understanding of the electronic structure and the nature of the bonding within the crystal. DFT calculations can be employed to optimize the molecular geometry in the gas phase, which can then be compared to the experimental X-ray data to assess the effects of the crystal environment. For similar platinum complexes, DFT methods using functionals like B3LYP have been successfully used to calculate geometric parameters such as bond lengths and angles, showing good correlation with experimental values. The differences between gas-phase calculations and solid-state experimental data highlight the significance of intermolecular forces in the condensed phase.

The crystal packing is dominated by an extensive network of hydrogen bonds. Specifically, nine crystallographically independent intermolecular N—H···O hydrogen bonds are present, creating a robust framework. hku.hk Four of these hydrogen bonds are responsible for connecting adjacent molecules within the same stack. hku.hk Computational simulations can quantify the strength and geometry of these hydrogen bonds. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points, offering insights into the covalent and electrostatic nature of these interactions.

Molecular Dynamics (MD) simulations, using force fields parameterized for platinum complexes, can model the dynamic behavior of the crystal lattice. mdpi.com These simulations can predict bulk properties like lattice constants and can be used to study the stability of the crystal packing arrangement. mdpi.com By simulating the movement of molecules over time, MD can provide a dynamic picture of the intermolecular interactions that hold the crystal together.

Interactive Data Table: Crystallographic Data for cis-Diamminebis(nitrito-N)platinum(II)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [Pt(NH₃)₂(NO₂)₂] | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Pt-N (ammine) bond length (Å) | ~2.05 | |

| Pt-N (nitrito) bond length (Å) | ~2.05 |

Interactive Data Table: Key Intermolecular Interactions in cis-Diamminebis(nitrito-N)platinum(II)

| Interaction Type | Description | Significance |

|---|---|---|

| Hydrogen Bonding | Nine independent intermolecular N—H···O hydrogen bonds. | Forms a robust, eight-connected framework, crucial for crystal stability. hku.hk |

Theoretical Approaches to Understanding Structural Phase Transitions

Structural phase transitions in coordination compounds involve changes in the crystal structure in response to external stimuli like temperature or pressure, without altering the chemical composition. habitablefuture.org While specific studies on the structural phase transitions of this compound(II) are not extensively documented in the literature, theoretical frameworks exist to understand such phenomena, which could be applied to this compound.

A primary theoretical tool for understanding structural phase transitions is the Landau theory, which describes the transition in terms of an order parameter. habitablefuture.org This parameter is zero in the high-symmetry phase and non-zero in the low-symmetry phase. The transition is driven by the softening of a particular vibrational mode (a soft mode) in the crystal lattice as the transition temperature is approached. For this compound(II), a hypothetical phase transition could involve a subtle rearrangement of the molecular packing or a change in the hydrogen bonding network. Temperature-dependent crystallographic studies would be necessary to identify any such transitions experimentally.

Computational methods can be used to model and predict the likelihood of phase transitions. By calculating the phonon dispersion curves for the crystal lattice at different temperatures and pressures using DFT, one could identify soft modes that might drive a structural instability. If a vibrational mode's frequency approaches zero under certain conditions, it indicates a potential phase transition.

Furthermore, the aggregation behavior of platinum(II) complexes in solution, driven by intermolecular forces like π-π stacking and hydrogen bonding, can be considered a form of phase change. Studies on similar platinum(II) polypyridine complexes have shown that they can form different types of aggregates (dimers, trimers, etc.) with distinct spectroscopic properties, and this process is sensitive to solvent composition and temperature. This illustrates how the same types of intermolecular forces that govern the crystal packing in this compound(II) can also mediate phase-like behavior in other environments. The balance between these non-covalent interactions is delicate and can be tuned by external factors, potentially leading to different condensed phases.

Theoretical models for these systems often involve calculating the interaction energies between molecules to understand the thermodynamic driving forces for aggregation or crystallization into a particular polymorph. The known thermal decomposition of this compound(II) at approximately 363 K (90 °C) is a destructive phase transition. Theoretical studies could also explore the reaction coordinates and energy barriers for the initial steps of this decomposition process, which likely involve the breaking of the Pt-N bonds and subsequent rearrangement.

Future Directions in Diamminebis Nitrito N Platinum Research

Exploration of Emerging Synthetic Strategies for Tuned Properties

The properties of a coordination complex are intrinsically linked to its molecular structure. Future research will likely focus on developing novel synthetic methodologies to precisely control the architecture of Diamminebis(nitrito-N)platinum derivatives. The goal is to tune its electronic, steric, and reactive properties for specific applications.

One promising avenue is the exploration of ligand modification . While the parent compound features ammine and nitrito ligands, systematic replacement or functionalization of these ligands could yield a library of new complexes. For instance, introducing bulky organic amines in place of ammonia (B1221849) could enhance solubility in non-aqueous solvents or create sterically hindered active sites. mit.edu Similarly, replacing the nitrito ligands with other small, labile groups could alter the complex's reactivity and electrochemical potential.